2-(4-methylphenoxy)-3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
2-(4-methylphenoxy)-3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that combines elements of pyrido[1,2-a]pyrimidine and thiazolidinone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenoxy)-3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactionsCommon reagents used in these reactions include various alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(4-methylphenoxy)-3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The phenoxy and thiazolidinone groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while substitution reactions could produce a wide range of derivatives with different substituents .
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development. Its unique structure could interact with biological targets in novel ways.
Medicine: The compound could be explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Mechanism of Action
The mechanism of action of 2-(4-methylphenoxy)-3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one would depend on its specific application. In a biological context, the compound could interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(4-methylphenoxy)-3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one include other pyrido[1,2-a]pyrimidine derivatives and thiazolidinone-containing molecules. Examples include:
- 2-(4,7-dimethylquinazolin-2-ylamino)-6-methylpyrimidin-4-one
- 2-(4,7-dimethyl-2-quinazolinyl)amino-6-methyl-1H-pyrimidin-4-one
Uniqueness
The uniqueness of this compound lies in its combination of structural elements, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C27H29N3O3S2 |
---|---|
Molecular Weight |
507.7 g/mol |
IUPAC Name |
(5Z)-5-[[2-(4-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-octyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H29N3O3S2/c1-3-4-5-6-7-9-17-30-26(32)22(35-27(30)34)18-21-24(33-20-14-12-19(2)13-15-20)28-23-11-8-10-16-29(23)25(21)31/h8,10-16,18H,3-7,9,17H2,1-2H3/b22-18- |
InChI Key |
KTXRTIBAVZVVPT-PYCFMQQDSA-N |
Isomeric SMILES |
CCCCCCCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)OC4=CC=C(C=C4)C)/SC1=S |
Canonical SMILES |
CCCCCCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)OC4=CC=C(C=C4)C)SC1=S |
Origin of Product |
United States |
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